molecular formula C15H23O2- B1259634 (2E,6E)-farnesoate

(2E,6E)-farnesoate

Cat. No. B1259634
M. Wt: 235.34 g/mol
InChI Key: WJHFZYAELPOJIV-IJFRVEDASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,6E)-farnesoate is a polyunsaturated fatty acid anion obtained by deprotonation of the carboxy group of (2E,6E)-farnesoic acid;  major species at pH 7.3. It is a polyunsaturated fatty acid anion and a methyl-branched fatty acid anion. It is a conjugate base of a (2E,6E)-farnesoic acid.

Scientific Research Applications

Hemolymph Regulation in Insects

Methyl farnesoate, including forms like (2E,6E)-farnesoate, has been identified in the hemolymph of various insect orders. Its presence, particularly in the American bird grasshopper, has been confirmed using advanced techniques like electron impact and chemical-ionization GC-MS, GC-FTIR, and 2D NMR. This compound, previously overlooked, is now recognized for its potential role as a circulating hormone in insects, with its levels varying across different developmental stages (Teal et al., 2014).

Analytical Methodology

In the realm of analytical chemistry, researchers have prepared (2E,6E)-farnesoate derivatives and utilized enantioselective separation techniques. For instance, Juvenile Hormone III was prepared from methyl (2E,6E)-farnesoate and subsequently separated using normal-phase high-performance liquid chromatography. The creation of a novel deuterium-substituted internal standard, [(2)H(3)]JH III, for LC-MS quantification highlights the analytical applications of (2E,6E)-farnesoate derivatives (Ichikawa et al., 2007).

Biotransformation Studies

In biotransformation research, the endophytic fungi isolated from temu hitam (Curcuma aeruginosa ROXB.) were used to transform 2E-6E-farnesol into 10,11-dihydroxi-2E-6E-farnesol. The process involved an intermediate 10,11-epoxi-2E-6E-farnesol, revealing the compound's role and potential in microbial transformation reactions (Agusta, 2013).

Role in Crustacean Physiology

Significant research has highlighted the role of (2E,6E)-farnesoate in crustacean physiology, emphasizing its importance in regulating molting, reproduction, morphogenesis, and behavior. Studies on species like Libinia emarginata and Oziotelphusa senex senex have shown that methyl farnesoate plays a pivotal role in these physiological processes (Nagaraju, 2007), (Reddy, Nagaraju, & Reddy, 2004).

Influence on Reproduction

Further insights into the role of methyl farnesoate in the regulation of reproduction have been gathered from studies on crustaceans like Travancoriana schirnerae and Macrobrachium malcolmsonii. These studies have demonstrated that methyl farnesoate significantly influences the reproductive cycle, particularly in the development of gonads (Ayanath & Sudha Devi Arath Raghavan, 2020), (Suraj, Nagaraju, & Reddy, 2003).

properties

Product Name

(2E,6E)-farnesoate

Molecular Formula

C15H23O2-

Molecular Weight

235.34 g/mol

IUPAC Name

(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate

InChI

InChI=1S/C15H24O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h7,9,11H,5-6,8,10H2,1-4H3,(H,16,17)/p-1/b13-9+,14-11+

InChI Key

WJHFZYAELPOJIV-IJFRVEDASA-M

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C(=O)[O-])/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CC(=O)[O-])C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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